alpha-Hexylcinnamaldehyde
Description
Nomenclature and Chemical Identity
α-Hexylcinnamaldehyde is a member of the cinnamaldehyde (B126680) class of compounds, distinguished by a hexyl group attached at the alpha position. chemicalbook.comnih.gov Its systematic and various common names, along with key chemical identifiers, are crucial for its unambiguous identification in scientific literature and databases.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2E)-2-benzylideneoctanal. nih.gov It is also commonly referred to as hexyl cinnamal, hexyl cinnamic aldehyde, and 2-Hexyl-3-phenyl-2-propenal. chemicalbook.compharmaffiliates.com The Chemical Abstracts Service (CAS) has assigned it the registry number 101-86-0. chemicalbook.comharrisonjoseph.co.uk
The molecular formula of α-Hexylcinnamaldehyde is C15H20O, and it has a molecular weight of 216.32 g/mol . chemicalbook.comnih.govbiosynth.com Structurally, it is an aldehyde, containing at least one hydrogen atom bonded to the carbon of a carbonyl group (C=O). fragranceconservatory.com The presence of both an aromatic ring and an aldehyde functional group, along with the hexyl substituent, are key to its chemical properties and reactivity.
Interactive Table 1: Chemical Identity of α-Hexylcinnamaldehyde
| Identifier | Value |
| IUPAC Name | (2E)-2-benzylideneoctanal nih.gov |
| Common Synonyms | Hexyl cinnamal, Hexyl cinnamic aldehyde, 2-Hexyl-3-phenyl-2-propenal fragranceconservatory.comchemicalbook.com |
| CAS Number | 101-86-0 chemicalbook.comharrisonjoseph.co.uk |
| Molecular Formula | C15H20O chemicalbook.comnih.govbiosynth.com |
| Molecular Weight | 216.32 g/mol chemicalbook.comnih.govbiosynth.com |
| Chemical Class | Cinnamaldehydes chemicalbook.com |
Historical Context of α-Hexylcinnamaldehyde Research
The development of α-Hexylcinnamaldehyde is rooted in the advancements in synthetic organic chemistry during the 20th century, a period that saw a surge in the creation of novel aromatic compounds for the fragrance industry. atamankimya.com The synthesis of HCA was a direct result of efforts to produce stable and economically viable alternatives to natural scents, particularly jasmine. atamankimya.com
Early research and production methods focused on the aldol (B89426) condensation reaction, specifically the reaction between benzaldehyde (B42025) and n-octanal in the presence of an alkali metal hydroxide (B78521) catalyst. chemicalbook.comcsmcri.res.in This foundational synthesis method has been refined over time, with contemporary research exploring greener catalytic routes to address environmental concerns associated with traditional methods. csmcri.res.in For instance, the use of hydrotalcite, a soft solid base catalyst, has been investigated to achieve high conversion and selectivity under solvent-free conditions. csmcri.res.in
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) first evaluated α-Hexylcinnamaldehyde in 2000. fao.org Its use as a flavoring agent and fragrance ingredient has led to its inclusion in various regulatory and scientific databases. nih.govcpachem.comwho.int
Significance of α-Hexylcinnamaldehyde in Scientific Disciplines
Beyond its well-established role in the fragrance and cosmetics industries, α-Hexylcinnamaldehyde has become a subject of interest in several other scientific disciplines. chemicalbook.comontosight.ai
In the field of environmental science , research has explored the potential of α-Hexylcinnamaldehyde and its derivatives as larvicides against mosquito species like Aedes albopictus. hkbu.edu.hk Studies have investigated its mode of action, suggesting that it may cause injury to the intestinal epithelial cells of mosquito larvae by inhibiting phosphatase activity. hkbu.edu.hk Furthermore, its antimutagenic properties against common environmental pollutants have been evaluated. acs.orgresearchgate.net Research has shown that HCA can inhibit the genotoxicity of certain nitroarenes and arylamines in bacterial reverse mutation assays, suggesting a potential role as a chemopreventive agent. acs.orgresearchgate.net
In materials science , the interaction of α-Hexylcinnamaldehyde with biomembranes has been a subject of study. acs.orgresearchgate.net Research using models like dimyristoylphosphatidylcholine (B1235183) (DMPC) multilamellar vesicles has indicated that HCA can intercalate among phospholipid acyl chains, potentially modulating membrane permeability. acs.orgresearchgate.net This line of inquiry is relevant to understanding how the compound might influence cellular processes and has been investigated as a possible mechanism to reverse multidrug resistance in cancer cells. acs.orgresearchgate.net
In pharmacology and toxicology , α-Hexylcinnamaldehyde has been studied for its potential chemosensitizing properties. Research has indicated that while HCA itself has low cytotoxicity, it can enhance the antiproliferative effects of drugs like doxorubicin (B1662922) in certain human cancer cell lines. This synergistic effect is thought to be related to its ability to alter membrane permeability. Additionally, the antimicrobial potential of α-hexylcinnamaldehyde oxime has been noted against certain gram-positive bacteria. nih.gov
Interactive Table 2: Research Applications of α-Hexylcinnamaldehyde
| Scientific Discipline | Research Focus | Key Findings |
| Environmental Science | Larvicidal activity against Aedes albopictus | Induces injury to intestinal epithelial cells in mosquito larvae by inhibiting phosphatase activity. hkbu.edu.hk |
| Antimutagenicity | Inhibits the genotoxicity of environmental pollutants like nitroarenes and arylamines. acs.orgresearchgate.net | |
| Materials Science | Interaction with biomembranes | Intercalates among phospholipid acyl chains, potentially modulating membrane permeability. acs.orgresearchgate.net |
| Pharmacology | Chemosensitizing properties | Increases the cytotoxicity of doxorubicin in some cancer cell lines. |
| Antimicrobial activity | The oxime derivative shows inhibitory activity against certain gram-positive bacteria. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E)-2-benzylideneoctanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-2-3-4-6-11-15(13-16)12-14-9-7-5-8-10-14/h5,7-10,12-13H,2-4,6,11H2,1H3/b15-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUHFMWKWLOQMM-NTCAYCPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=CC1=CC=CC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C(=C\C1=CC=CC=C1)/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401020801 | |
| Record name | (2E)-2-(Phenylmethylidene)octanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401020801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Other Solid; Liquid; Liquid, Other Solid, Liquid, Pale yellow liquid, jasmine like odour | |
| Record name | Octanal, 2-(phenylmethylene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hexyl-3-phenyl-2-propenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031736 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | alpha-Hexylcinnamaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/566/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; miscible in oils, miscible (in ethanol) | |
| Record name | alpha-Hexylcinnamaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/566/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.950-0.961 | |
| Record name | alpha-Hexylcinnamaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/566/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
165184-98-5, 101-86-0 | |
| Record name | (2E)-2-(Phenylmethylene)octanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165184-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | alpha-Hexylcinnamaldehyde, (2E)- | |
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| Record name | Hexyl cinnamic aldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406799 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Hexyl cinnamic aldehyde | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46150 | |
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| Record name | Octanal, 2-(phenylmethylene)- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | (2E)-2-(Phenylmethylidene)octanal | |
| Source | EPA DSSTox | |
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| Record name | (2E)-2-benzylideneoctanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.166.492 | |
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| Record name | α-hexylcinnamaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.713 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | .ALPHA.-HEXYLCINNAMALDEHYDE, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | 2-Hexyl-3-phenyl-2-propenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031736 | |
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Melting Point |
4 °C | |
| Record name | 2-Hexyl-3-phenyl-2-propenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031736 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis and Green Chemistry Approaches for α Hexylcinnamaldehyde
Traditional Synthetic Routes and Their Limitations
The conventional industrial synthesis of α-hexylcinnamaldehyde is rooted in a classic organic reaction, but it faces significant challenges regarding efficiency, safety, and environmental impact.
The primary traditional method for producing α-hexylcinnamaldehyde is the Claisen-Schmidt condensation, a type of crossed-aldol condensation, between benzaldehyde (B42025) and 1-octanal. atamanchemicals.com This reaction is typically carried out using strong liquid bases, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), as homogeneous catalysts. quickcompany.in In this process, the catalyst is in the same phase as the reactants (liquid), facilitating the chemical transformation at temperatures often exceeding 60°C. quickcompany.in This method has long been the standard, but its reliance on harsh alkaline catalysts leads to several complications. patsnap.com
The use of homogeneous catalysts like NaOH and KOH in the synthesis of α-hexylcinnamaldehyde presents several significant challenges.
Product and Catalyst Separation: Because the catalyst is dissolved in the reaction mixture, its separation from the final product is a difficult and energy-intensive process. csmcri.res.incsmcri.res.in This complicates the purification of α-hexylcinnamaldehyde.
Environmental Concerns: The process generates substantial aqueous effluent. csmcri.res.in The use of strong, corrosive bases makes the resulting wastewater alkaline and polluting, requiring significant treatment before disposal. quickcompany.ingoogle.com If solvents are used to improve selectivity, this adds to the volume of chemical waste. google.comgoogle.com
These limitations have driven research toward cleaner, more efficient catalytic systems.
| Challenge | Description | Source |
|---|---|---|
| Catalyst Separation | Difficult to remove the dissolved homogeneous catalyst (e.g., NaOH, KOH) from the product mixture. | csmcri.res.in, quickcompany.in |
| Environmental Impact | Generation of large volumes of alkaline wastewater that requires treatment. | quickcompany.in, google.com |
| Corrosive Reagents | Use of strong, hazardous bases like sodium hydroxide and potassium hydroxide. | csmcri.res.in, csmcri.res.in |
| Side Reactions | Formation of unwanted byproducts such as hexyldecenal and products from the Cannizzaro reaction, which reduce yield and purity. | quickcompany.in, patsnap.com, google.com |
Advances in Heterogeneous Catalysis for α-Hexylcinnamaldehyde Synthesis
To overcome the drawbacks of traditional methods, researchers have focused on developing green catalytic processes. The use of solid, heterogeneous catalysts represents a significant step forward.
A promising alternative to homogeneous catalysts is the use of solid base catalysts, particularly hydrotalcite. researchgate.net Hydrotalcite is a layered double hydroxide clay that can be engineered to have tunable basicity, making it an effective catalyst for aldol (B89426) condensation. rsc.org In this heterogeneous system, the solid catalyst is in a different phase from the liquid reactants.
Research has demonstrated that hydrotalcite catalysts are highly effective for the synthesis of α-hexylcinnamaldehyde. quickcompany.in Studies report excellent conversion rates and high selectivity for the desired product. For instance, one process using a hydrotalcite catalyst achieved over 99% conversion of 1-octanal with 95-98% selectivity towards α-hexylcinnamaldehyde. csmcri.res.incsmcri.res.in Another study reported 81% selectivity for the target product with a 1-octanal conversion rate of over 98%. quickcompany.in A key advantage is the catalyst's stability and reusability; it has been successfully recycled for more than ten cycles without a significant loss of activity or selectivity. csmcri.res.incsmcri.res.in
| Performance Metric | Reported Value | Source |
|---|---|---|
| Conversion of 1-Octanal | >99% | csmcri.res.in, csmcri.res.in |
| Selectivity for α-Hexylcinnamaldehyde | 95-98% | csmcri.res.in, csmcri.res.in |
| Conversion of 1-Octanal | >98% | quickcompany.in |
| Selectivity for α-Hexylcinnamaldehyde | 81% | quickcompany.in |
| Catalyst Reusability | Effective for over 10 cycles | csmcri.res.in, csmcri.res.in |
The shift from homogeneous to heterogeneous catalysis offers numerous benefits, aligning with the principles of green chemistry. rsc.org
The primary advantage of a heterogeneous system is the ease of catalyst separation. solubilityofthings.com Since the hydrotalcite catalyst is a solid, it can be easily recovered from the liquid reaction mixture by simple filtration, eliminating the complex separation steps required in homogeneous systems. quickcompany.incsmcri.res.in This simplifies the work-up procedure and allows for the efficient recycling and reuse of the catalyst, which is both economically and environmentally beneficial. quickcompany.inrsc.orgfrontiersin.org Furthermore, these solid catalysts are generally less corrosive and hazardous than the strong liquid bases they replace. quickcompany.infrontiersin.org
A major environmental and economic advantage of using hydrotalcite catalysts is the ability to conduct the reaction under solvent-free conditions. quickcompany.incsmcri.res.incsmcri.res.in By eliminating the need for organic solvents, the process becomes significantly cleaner and more environmentally benign. csmcri.res.incsmcri.res.in This reduces chemical waste and avoids the costs and hazards associated with solvent purchase, handling, and disposal, making the entire manufacturing process more sustainable. quickcompany.in
Advantages of Heterogeneous Catalytic Processes
Catalyst Reusability and Recycling Efficiency
A key feature of green chemistry is the development of catalysts that can be easily recovered and reused. In the synthesis of α-hexylcinnamaldehyde, heterogeneous catalysts like hydrotalcite have shown excellent reusability. csmcri.res.incsmcri.res.inquickcompany.in Because these are solid catalysts, they can be separated from the reaction mixture by simple filtration. csmcri.res.incsmcri.res.in
Research has demonstrated that these catalysts can be recycled multiple times without a significant drop in their performance. For instance, one study reported that a hydrotalcite catalyst was reused for six cycles with almost identical conversion and selectivity. quickcompany.in Another report indicated that a similar solid base catalyst was tested for more than ten cycles, maintaining its high activity and selectivity throughout. csmcri.res.incsmcri.res.in This high recycling efficiency is crucial for making the industrial production of α-hexylcinnamaldehyde more economically viable and environmentally sustainable. csmcri.res.in
Table 1: Catalyst Recycling Efficiency in α-Hexylcinnamaldehyde Synthesis
| Catalyst System | Number of Recycling Cycles Tested | Outcome | Source |
| Hydrotalcite Solid Base | 6 | Conversion and selectivity remained almost identical. | quickcompany.in |
| Hydrotalcite Solid Base | >10 | No significant loss in activity and selectivity. | csmcri.res.incsmcri.res.in |
Improved Conversion and Selectivity
The effectiveness of a synthetic route is often measured by its conversion rate (the percentage of reactant that is consumed) and selectivity (the proportion of the desired product formed). Advanced catalytic systems have led to significant improvements in both metrics for α-hexylcinnamaldehyde synthesis.
Using a hydrotalcite-based solid base catalyst, researchers have achieved a high conversion of 1-octanal (>98%) with a selectivity of 81% for α-hexylcinnamaldehyde. quickcompany.in Further optimization of this green catalytic route has pushed these numbers even higher, with reports of over 99% conversion and selectivity ranging from 95% to 98%. csmcri.res.incsmcri.res.in This high degree of selectivity is particularly important as it minimizes the formation of byproducts, such as hexyldecenal from the self-condensation of 1-octanal, which simplifies the purification process and ensures a purer final product. quickcompany.ingoogle.com
Table 2: Conversion and Selectivity in α-Hexylcinnamaldehyde Synthesis
| Catalytic System | Reactant Conversion | Selectivity towards α-Hexylcinnamaldehyde | Source |
| Hydrotalcite Solid Base | >98% (1-octanal) | 81% | quickcompany.in |
| Optimized Hydrotalcite | >99% | 95-98% | csmcri.res.incsmcri.res.in |
Alternative Synthetic Pathways and Precursor Utilization
Beyond optimizing the traditional condensation of benzaldehyde and n-octanal, researchers have explored alternative pathways that utilize different starting materials, offering potential cost and efficiency benefits.
Cross-Condensation of Phenylpropanal and Hexanal (B45976)
One innovative route involves the cross-condensation of phenylpropanal and hexanal. patsnap.com This method avoids the use of n-octanal, which is often more expensive. patsnap.com In this process, phenylpropanal and hexanal are used as the starting materials in a reaction catalyzed by proline, with lithium chloride as an additive, to form a key intermediate. patsnap.com This approach has been shown to achieve a high conversion of phenylpropanal (>99%). patsnap.com
Hydroisomerization of 2-Benzyl-2-octenal Intermediates
The intermediate formed from the cross-condensation of phenylpropanal and hexanal is 2-benzyl-2-octenal. patsnap.com This intermediate subsequently undergoes a hydroisomerization reaction to yield the final product, α-hexylcinnamaldehyde. patsnap.com This two-step alternative pathway presents a viable and economically advantageous method for producing α-hexylcinnamaldehyde with high yield. patsnap.com
Biological and Biomedical Research on α Hexylcinnamaldehyde
Antimutagenic Properties and Mechanisms
Recent studies have highlighted the potential of α-hexylcinnamaldehyde to protect against the harmful effects of mutagens, substances that can cause genetic mutations and potentially lead to cancer. This protective action is attributed to its antimutagenic properties, which have been investigated through various scientific assays and models.
Evaluation in Bacterial Reverse Mutation Assays
The antimutagenic activity of α-hexylcinnamaldehyde has been significantly explored using the bacterial reverse mutation assay, particularly with the Salmonella typhimurium TA98 strain. This assay is a widely accepted method for screening the mutagenic and antimutagenic potential of chemical substances.
In these studies, α-hexylcinnamaldehyde demonstrated a strong antimutagenic effect against several known environmental pollutants. nih.govresearchgate.netacs.org Research has shown that HCA can inhibit the mutagenicity of nitroarenes like 2-nitrofluorene (B1194847) and 1-nitropyrene, as well as the arylamine 2-aminoanthracene. nih.govacs.org The inhibitory effect was observed to be significant, often exceeding a 40% reduction in mutations in the TA98 strain. nih.govresearchgate.netresearchgate.net This suggests that α-hexylcinnamaldehyde can effectively counteract the DNA-damaging effects of these common environmental mutagens.
Notably, the lack of mutagenicity of HCA itself has been confirmed in various bacterial strains, even in the presence of metabolic activation systems designed to mimic mammalian metabolism. biocrick.comscience.gov This indicates that neither HCA nor its metabolites produced by CYP450 enzymes are likely to be genotoxic. biocrick.com
Inhibition of Mutagen Bioactivation
One of the key mechanisms underlying the antimutagenic properties of α-hexylcinnamaldehyde appears to be its ability to inhibit the bioactivation of mutagens. Many chemical compounds are not mutagenic in their original form but become so after being metabolized by enzymes in the body.
Research has specifically pointed to the inhibition of O-acetyltransferase (OAT) as a crucial part of HCA's antimutagenic action. nih.govresearchgate.netacs.org This was investigated using specialized strains of Salmonella typhimurium, such as TA98NR (lacking nitroreductase) and TA98 1,8-DNP (lacking O-acetyltransferase). nih.govresearchgate.net By comparing the effects of HCA in these different strains, scientists were able to deduce that the compound likely interferes with the OAT-mediated bioactivation of certain mutagens. nih.govresearchgate.netacs.org This inhibitory action prevents the conversion of pro-mutagens into their active, DNA-damaging forms. nih.gov
Desmutagenic and Bioantimutagenic Mechanisms
The protective effects of α-hexylcinnamaldehyde against mutagens are understood to occur through two primary mechanisms: desmutagenesis and bioantimutagenesis. nih.govresearchgate.netresearchgate.net
Desmutagenesis refers to the direct inactivation of mutagens before they can interact with DNA. This can involve chemical or enzymatic detoxification of the harmful substance.
Bioantimutagenesis , on the other hand, involves modulating cellular processes to suppress the effects of mutagens after they have been formed. This can include enhancing DNA repair mechanisms or inhibiting the metabolic activation of mutagens.
Studies utilizing pre-treatment, co-treatment, and post-treatment protocols in bacterial assays have suggested that both desmutagenic and bioantimutagenic pathways are involved in the antimutagenic activity of α-hexylcinnamaldehyde. nih.govresearchgate.netresearchgate.net The ability of HCA to act as an inhibitor of OAT-mediated mutagen bioactivation is a clear example of a bioantimutagenic mechanism. nih.govresearchgate.netacs.org
Chemosensitizing Effects in Cancer Research
In addition to its antimutagenic properties, α-hexylcinnamaldehyde has shown promise as a chemosensitizing agent in cancer research. This means it can enhance the effectiveness of conventional anticancer drugs, potentially leading to more successful treatment outcomes.
Synergistic Cytotoxicity with Anticancer Drugs
Research has demonstrated that α-hexylcinnamaldehyde can work synergistically with the anticancer drug doxorubicin (B1662922) to increase its toxicity towards cancer cells. nih.govresearchgate.net This synergistic effect has been observed in various human cancer cell lines, including Caco-2, CCRF/CEM, and CEM/ADR5000. nih.govresearchgate.net
While HCA itself exhibits low cytotoxicity, when combined with doxorubicin, it significantly enhances the drug's antiproliferative effects. nih.govresearchgate.net This potentiation of doxorubicin's activity suggests that HCA could be used to lower the required doses of this powerful but often toxic chemotherapy drug, thereby potentially reducing its side effects. The synergistic interaction has been confirmed through isobologram analysis, a standard method for evaluating drug combinations. uniroma1.it
Interaction with ATP-Binding Cassette (ABC) Transporters
A key mechanism behind the chemosensitizing effect of α-hexylcinnamaldehyde is its interaction with ATP-binding cassette (ABC) transporters. nih.govresearchgate.net These proteins, such as P-glycoprotein (P-gp), are often overexpressed in cancer cells and are responsible for pumping anticancer drugs out of the cells, leading to multidrug resistance (MDR). researchgate.netiiarjournals.org
Studies have shown that α-hexylcinnamaldehyde can reduce the efflux of rhodamine 123, a fluorescent substrate of ABC transporters, in Caco-2 and CEM/ADR5000 cells. nih.govresearchgate.net This suggests that HCA interferes with the function of these transporters, thereby increasing the intracellular concentration and efficacy of anticancer drugs like doxorubicin. nih.govresearchgate.net Interestingly, the most significant synergistic effect with doxorubicin was observed in CCRF/CEM cells, which lack ABC pumps. nih.govresearchgate.net This finding suggests that other non-specific mechanisms, such as altering membrane permeability, may also contribute to HCA's chemosensitizing properties. nih.govresearchgate.netacs.org
Modulation of Biomembrane Permeability
Research into the interaction of α-Hexylcinnamaldehyde (HCA) with biological membranes has revealed its potential to modulate their permeability. This characteristic is of significant interest, particularly in the context of overcoming multidrug resistance (MDR) in cancer cells, a phenomenon often linked to the overexpression of ATP-binding cassette (ABC) transporters that efflux therapeutic agents.
A study investigating the interaction of HCA with a biomembrane model, specifically dimyristoylphosphatidylcholine (B1235183) (DMPC) multilamellar vesicles (MLVs), demonstrated that HCA intercalates among the phospholipid acyl chains. nih.gov This interaction disrupts the packing of the lipid bilayer and decreases the cooperativity of the lipid phase transition. The study, utilizing differential scanning calorimetry, showed that HCA becomes uniformly distributed within the phospholipid bilayers. nih.gov This deep interaction with the membrane structure is believed to be a key factor in its ability to alter membrane properties.
The uptake of HCA by the biomembrane was found to be facilitated by a lipophilic environment, allowing for efficient absorption into the phospholipid membrane. nih.gov This alteration of the membrane's physical properties is hypothesized to be a mechanism through which HCA could counteract MDR in cancer cells, potentially by increasing the intracellular concentration of chemotherapeutic drugs. nih.govnih.gov The implication is that by making the membrane more permeable, HCA may help to bypass the efflux mechanisms that are a primary cause of treatment failure. nih.gov
Assessment in Human Cancer Cell Lines (e.g., Caco-2, CCRF/CEM, CEM/ADR5000)
The cytotoxic and chemosensitizing effects of α-Hexylcinnamaldehyde have been evaluated in several human cancer cell lines, providing insights into its potential as an adjunct in cancer therapy. The cell lines investigated include the human colorectal adenocarcinoma Caco-2, the T-cell leukemia line CCRF-CEM, and its multidrug-resistant subline, CEM/ADR5000, which overexpresses P-glycoprotein. nih.govgoogle.com
In these studies, HCA itself demonstrated low cytotoxicity. However, its significance was highlighted when used in combination with the chemotherapeutic drug doxorubicin. HCA was found to synergistically increase the antiproliferative effect of doxorubicin across all tested cell lines. nih.govresearchgate.net This synergistic effect was particularly pronounced in the CCRF-CEM cell line. nih.gov
Further investigation into the mechanism of this chemosensitization revealed that HCA could reduce the efflux of rhodamine 123, a fluorescent substrate for ABC transporters, in both Caco-2 and the resistant CEM/ADR5000 cells. nih.gov This suggests that HCA may interfere with the function of these transporters. However, the strong synergistic effect observed in CCRF-CEM cells, which lack these specific ABC pumps, indicates that other, non-specific mechanisms are also at play. nih.gov The alteration of membrane permeability, as discussed in the previous section, is considered a likely contributor to the chemosensitizing effect of HCA. nih.govresearchgate.net
Table 1: Investigated Human Cancer Cell Lines and α-Hexylcinnamaldehyde's Effect
| Cell Line | Type | Key Findings |
| Caco-2 | Human colorectal adenocarcinoma | HCA showed low cytotoxicity alone but synergistically increased doxorubicin's effect. Reduced rhodamine 123 efflux, suggesting ABC transporter interference. nih.govgoogle.com |
| CCRF-CEM | Human T-cell leukemia | Showed the greatest synergistic effect between HCA and doxorubicin. Lacks major ABC pumps, pointing to other mechanisms like altered membrane permeability. nih.govgoogle.com |
| CEM/ADR5000 | Doxorubicin-resistant T-cell leukemia | HCA increased doxorubicin's cytotoxicity. Reduced rhodamine 123 efflux, indicating interference with P-glycoprotein functionality. nih.govgoogle.com |
Immunological and Sensitization Mechanisms
Skin Sensitization Potential and Allergic Contact Dermatitis
α-Hexylcinnamaldehyde is recognized as a fragrance allergen and has been implicated in allergic contact dermatitis. iiarjournals.org However, its sensitization potential is generally considered to be low to moderate. fragranceconservatory.com Regulatory and scientific bodies have classified it as a skin sensitizer (B1316253), meaning it has the potential to cause an allergic reaction on the skin following contact. fragranceconservatory.com
While in vivo predictive tests in animals support its classification as a sensitizer, human data indicates that HCA has a low capacity to induce skin sensitization under typical consumer exposure conditions. researchgate.net For instance, in a repeated insult patch test on human volunteers, HCA at a 20% concentration produced no significant reactions in the majority of subjects. google.com Despite its relatively weak sensitizing power in humans, it is a frequent contact allergen due to its widespread use in cosmetics and personal care products. iiarjournals.org
Role of Oxidative Stress Pathway in Keratinocytes
The mechanism by which chemical sensitizers initiate an immune response in the skin is complex and involves interactions with skin cells, particularly keratinocytes. Research suggests that contact sensitizers, as a class of chemicals, induce the oxidative stress pathway in keratinocytes. acs.orgaltex.org When these chemicals come into contact with the skin, they can act as haptens, binding to skin proteins and forming hapten-protein conjugates that are then recognized by the immune system. acs.org
Keratinocytes are the first cells to encounter these chemicals and play a crucial role in the initial response. acs.orgnih.gov The induction of oxidative stress in these cells is considered a key event. This stress response can lead to the upregulation of protective genes. acs.orgaltex.org For example, studies have shown that contact sensitizers can activate the Keap1-Nrf2 pathway, a major regulator of the cellular antioxidant response. acs.org This activation leads to the transcription of genes containing antioxidant response elements (AREs), such as heme oxygenase-1 (HMOX1), which was found to be the most significantly regulated gene in HaCaT keratinocytes exposed to sensitizers. acs.orgaltex.org This response in keratinocytes is a critical early step in the cascade of events leading to skin sensitization.
Impact of Alkyl Side Chain on Sensitization Rate
There is evidence to suggest that the length of the alkyl side chain at the α-position of cinnamaldehyde (B126680) derivatives has a direct impact on their skin sensitization potential. Studies using the guinea pig maximization test have indicated a trend where an increase in the number of carbons in the alkyl group replacing the α-hydrogen leads to a decline in the rate of sensitization. google.com
This observation is consistent with the understanding that the alkyl chain influences the molecule's reactivity and physical properties. The presence of a longer alkyl chain, such as the hexyl group in HCA, is believed to reduce the reactivity of the molecule, particularly its ability to undergo Michael addition, as previously mentioned. acs.org This reduction in reactivity translates to a lower potency as a skin sensitizer compared to cinnamaldehyde, which lacks an alkyl substituent at the α-position. nih.gov Therefore, the introduction and elongation of the alkyl side chain is a key structural modification that modulates the sensitizing capacity of this class of fragrance compounds.
Metabolic Fate and Biotransformation
The metabolic processing of α-hexylcinnamaldehyde in the body involves rapid absorption, extensive transformation into more water-soluble compounds, and subsequent excretion. This process is similar to that of other cinnamyl derivatives. industrialchemicals.gov.auscbt.com
Absorption, Metabolism, and Excretion Pathways
Following administration, α-hexylcinnamaldehyde is readily absorbed from the gastrointestinal tract. industrialchemicals.gov.auscbt.com Like other cinnamyl derivatives, it is metabolized and its byproducts are primarily excreted in the urine, with a smaller amount eliminated in the feces. industrialchemicals.gov.auscbt.com Animal and human studies on related compounds show that excretion of these metabolites typically occurs within 24 hours. industrialchemicals.gov.auscbt.cominchem.org The lipophilic (fat-soluble) nature of α-hexylcinnamaldehyde, which is greater than that of the simpler cinnamaldehyde, influences its absorption and distribution in the body. industrialchemicals.gov.au
Formation of Polar Metabolites
The biotransformation of α-hexylcinnamaldehyde results in the formation of polar metabolites, which are more water-soluble and thus more easily excreted from the body. industrialchemicals.gov.auscbt.com The primary metabolic pathway involves the oxidation of the aldehyde group to a carboxylic acid, followed by further breakdown of the side chain. scbt.cominchem.org The final metabolites are often conjugated with molecules like glycine (B1666218) or glucuronic acid before being eliminated in the urine. industrialchemicals.gov.auinchem.org
Beta-oxidation and Cleavage to Benzoic Acid Derivatives
A key metabolic process for α-hexylcinnamaldehyde is beta-oxidation. industrialchemicals.gov.auscbt.com The presence of the alkyl substituent at the alpha position does not alter the main detoxification pathway. industrialchemicals.gov.auscbt.com The side chain of the molecule undergoes oxidation and is cleaved, ultimately yielding a benzoic acid derivative. industrialchemicals.gov.auinchem.orgnih.gov This benzoic acid derivative is then typically conjugated with glycine to form hippuric acid, which is excreted in the urine. industrialchemicals.gov.auscbt.comnih.gov
Role of Enzymes (e.g., ADH, ALD) in Metabolism
The metabolism of aldehydes and alcohols in the body is facilitated by specific enzymes. Alcohol dehydrogenases (ADH) are enzymes that catalyze the conversion of alcohols to aldehydes. scbt.comwikipedia.org Subsequently, aldehyde dehydrogenases (ALDH) are responsible for oxidizing aldehydes into carboxylic acids. scbt.comnih.gov Aromatic aldehydes, such as α-hexylcinnamaldehyde, are excellent substrates for ALDH. scbt.com This enzymatic oxidation is a critical step in the metabolic pathway, converting the aldehyde into a cinnamic acid derivative, which then enters further metabolic processes like beta-oxidation. scbt.comorientjchem.org
Table 1: Summary of Metabolic Fate of α-Hexylcinnamaldehyde
| Metabolic Process | Description | Key Metabolites | Primary Excretion Route |
|---|---|---|---|
| Absorption | Rapidly absorbed from the gastrointestinal tract. industrialchemicals.gov.auscbt.com | N/A | N/A |
| Metabolism | Oxidation of the aldehyde group, followed by β-oxidation of the side chain. industrialchemicals.gov.auscbt.cominchem.org | Cinnamic acid derivative, Benzoic acid derivative. industrialchemicals.gov.auscbt.com | Urine. industrialchemicals.gov.aunih.gov |
| Conjugation | Metabolites are conjugated to increase polarity. industrialchemicals.gov.auinchem.org | Hippuric acid (glycine conjugate), Glucuronide conjugates. industrialchemicals.gov.auinchem.orgnih.gov | Urine. industrialchemicals.gov.aunih.gov |
| Excretion | Polar metabolites are eliminated from the body, primarily within 24 hours. industrialchemicals.gov.auscbt.com | Polar conjugates. industrialchemicals.gov.au | Urine and, to a lesser extent, feces. industrialchemicals.gov.aunih.gov |
Potential as a Chemopreventive Agent
Recent research has highlighted the potential of α-hexylcinnamaldehyde as a chemopreventive agent, a substance that may help to inhibit or reverse the process of carcinogenesis. researchgate.netacs.orgresearchgate.net Studies suggest it possesses several bioactivities that contribute to this potential, including antioxidant, antimutagenic, and antiproliferative properties. researchgate.netresearchgate.netmdpi.com
In a bacterial reverse mutation assay, α-hexylcinnamaldehyde demonstrated strong antimutagenic activity against several environmental pollutants known to be mutagens. nih.govacs.org The study showed that the compound could inhibit the genotoxicity of nitroarenes like 2-nitrofluorene and 1-nitropyrene. nih.gov The results suggest that α-hexylcinnamaldehyde may act through both desmutagenic (inactivating mutagens directly) and bioantimutagenic (interfering with metabolic activation or DNA repair) mechanisms. nih.govacs.org Specifically, it appears to inhibit the O-acetyltransferase (OAT)-mediated bioactivation of mutagens. nih.govacs.org
Further research into its mechanism of action suggests that α-hexylcinnamaldehyde can interact with and modulate the permeability of biomembranes. acs.org This interaction with cell membranes, along with its ability to inhibit oxidation in a hydrophilic environment, points towards a role as both a chemopreventive and a chemosensitizing agent, potentially helping to overcome multidrug resistance in cancer cells. acs.orgresearchgate.net These findings provide a strong rationale for continued investigation into α-hexylcinnamaldehyde as a potential agent in cancer prevention strategies. nih.govacs.org
Table 2: Research Findings on the Chemopreventive Potential of α-Hexylcinnamaldehyde
| Area of Research | Key Findings | Implication |
|---|---|---|
| Antimutagenicity | Showed strong antimutagenic effects (>40% inhibition) against environmental pollutants (e.g., 2-nitrofluorene, 1-nitropyrene) in Salmonella typhimurium TA98 strain. nih.gov | Potential to protect against DNA damage from environmental mutagens. |
| Mechanism of Action | Appears to involve both desmutagenic and bioantimutagenic mechanisms. nih.govacs.org Specifically acts as an inhibitor of O-acetyltransferase (OAT)-mediated mutagen bioactivation. nih.govacs.org | Suggests a specific biochemical pathway through which it exerts its protective effects. |
| Biomembrane Interaction | Interacts with and intercalates into phospholipid bilayers, modulating membrane permeability. acs.org | May have a role as a chemosensitizing agent to reverse multidrug resistance in cancer cells. acs.orgresearchgate.net |
| Antioxidant Activity | Exhibits significant inhibition of AAPH-induced oxidation in a hydrophilic environment with no pro-oxidant effects. acs.org | Possesses antioxidant properties that can contribute to its chemopreventive capacity. acs.orgresearchgate.net |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1,8-dinitropyrene |
| 1-nitropyrene |
| 2-aminoanthracene |
| 2-nitrofluorene |
| α-Hexylcinnamaldehyde |
| Benzoic acid |
| Cinnamic acid |
| Glycine |
Environmental Studies and Ecotoxicological Research
Environmental Fate and Degradation
The environmental fate of alpha-Hexylcinnamaldehyde is primarily dictated by its biodegradability and its potential to persist and accumulate in various environmental compartments.
Research into the biodegradability of this compound has yielded somewhat varied results. Several studies classify the substance as readily biodegradable. industrialchemicals.gov.au One study, following the OECD Test Guideline 301F, reported a 97% degradation of this compound over a 28-day period. industrialchemicals.gov.aufinefrag.com This suggests that the compound is not expected to persist in the environment. industrialchemicals.gov.au However, other research has categorized it as not readily biodegradable, highlighting the need for further investigation to understand the conditions influencing its degradation. bunzlcatering.co.uk
This compound is generally considered to have a low potential for persistence and bioaccumulation in the environment. scbt.comindustrialchemicals.gov.au Its persistence in water and soil has been classified as low. scbt.com
The potential for bioaccumulation is often indicated by the octanol-water partition coefficient (log Kow). For this compound, the log Kow has been reported as 5.3, and other log K values have been noted at ≥ 4.33. industrialchemicals.gov.aufinefrag.com While such values can suggest a potential for bioaccumulation, further analysis indicates a lower risk. industrialchemicals.gov.au When considering the estimated biotransformation half-life in fish (2.73 days), the calculated bioconcentration factor (BCF) is 1000 L/kg. industrialchemicals.gov.au This is below the domestic categorization threshold for a bioaccumulation hazard to aquatic life, which is 2000 L/kg. industrialchemicals.gov.au Consequently, the compound is categorized as not expected to bioaccumulate in aquatic organisms. industrialchemicals.gov.auindustrialchemicals.gov.au
Ecotoxicity to Aquatic Organisms
The ecotoxicity of this compound to aquatic life has been a key area of research, with findings indicating that it is very toxic to aquatic organisms. scbt.comafi-usa.com Its classification as a reactive toxicant stems from the α,β-unsaturated aldehyde moiety in its structure, which can lead to greater toxicity than predicted by non-polar narcosis alone. industrialchemicals.gov.au The compound is also described as toxic to aquatic life with long-lasting effects. afi-usa.com
Detailed studies have provided specific toxicity endpoints for various aquatic species.
Interactive Table: Ecotoxicity of this compound to Aquatic Organisms
| Species | Type of Test | Duration | Endpoint | Value | Guideline | Source |
| Pimephales promelas (Fathead Minnow) | Acute | 96 hours | LC₅₀ | 1.7 mg/L | OECD 203 | finefrag.com |
| Daphnia magna (Water Flea) | Acute | 48 hours | EC₅₀ | 0.247 mg/L | OECD 202 | finefrag.com |
| Daphnia magna (Water Flea) | Chronic | 21 days | NOEC | 0.069 mg/L | OECD 211 | finefrag.com |
| Desmodesmus subspicatus (Green Algae) | Acute | 72 hours | NOEC | 0.065 mg/L | OECD 201 | finefrag.com |
| Lumbriculus variegatus (Oligochaete Worm) | Chronic | 28 days | NOEC | 32 mg/kg | OECD 225 | finefrag.com |
LC₅₀ (Lethal Concentration 50): The concentration of a chemical which kills 50% of the test animals in a given period. EC₅₀ (Effective Concentration 50): The concentration of a chemical that produces a specified effect in 50% of the test organisms. NOEC (No Observed Effect Concentration): The highest tested concentration of a substance at which no statistically significant effect is observed.
Environmental Exposure Pathways and Sources
The primary sources of this compound in the environment are linked to its widespread use in consumer and industrial products. It is a common fragrance ingredient in a vast array of products, including cosmetics, perfumes, soaps, and cleaning products. industrialchemicals.gov.auperfumersworld.com It is also used in the metal plating industry. industrialchemicals.gov.au
The main pathway for its release into the environment is through wastewater. industrialchemicals.gov.au During the use of products containing this compound, it is washed down the drain and enters domestic and industrial wastewater streams, which are subsequently treated at sewage treatment plants. industrialchemicals.gov.au Upon release into aquatic environments, it is predicted that the majority of the chemical (between 95.8% and 99.6%) will remain in the water, with a smaller fraction (between 0.34% and 4.08%) partitioning to sediment. industrialchemicals.gov.au In addition to its synthetic production, this compound is also found naturally in the essential oil of chamomile. calpaclab.comthegoodscentscompany.com
Analytical Methodologies for α Hexylcinnamaldehyde
Chromatographic Techniques for Analysis
Chromatography is a cornerstone for the separation and analysis of α-hexylcinnamaldehyde from complex matrices such as perfumes, creams, and shampoos. scientificlabs.co.uk Various chromatographic methods are employed, with Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) being the most prominent.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like α-hexylcinnamaldehyde. akjournals.com This method provides both qualitative and quantitative information, allowing for the confident identification and measurement of the analyte.
In a typical GC-MS analysis, the sample is first injected into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, then transports the vaporized sample through a long, thin column. mdpi.com The column's stationary phase interacts differently with the various components of the sample, causing them to separate based on their boiling points and chemical properties. For the analysis of fragrance allergens, including α-hexylcinnamaldehyde, a common temperature program for the GC oven starts at 50°C, ramps up to 115°C, then to 170°C, and finally to 200°C. mdpi.com
As the separated components exit the column, they enter the mass spectrometer. The MS ionizes the molecules and then separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum that serves as a molecular fingerprint. For α-hexylcinnamaldehyde, key ions are often monitored for quantification. mdpi.com
Table 1: GC-MS Parameters for α-Hexylcinnamaldehyde Analysis
| Parameter | Value |
| Carrier Gas | Helium |
| Column Flow Rate | 1.0 mL/min |
| Injection Mode | Split (20:1 ratio) |
| Injector Temperature | 250°C |
| Oven Temperature Program | 50°C (0.5 min), then 3°C/min to 115°C, 4°C/min to 170°C, 35°C/min to 200°C (hold 5 min) |
| Transfer Line Temperature | 150°C |
| Ion Source Temperature | 230°C |
| Mass Scan Range | 35 to 500 amu |
| Data sourced from a study on detecting allergens in personal care products. mdpi.com |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another valuable tool for the analysis of α-hexylcinnamaldehyde, particularly for less volatile compounds or when derivatization is not desired. akjournals.com HPLC separates components in a liquid mobile phase that is pumped through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. Modern analytical platforms often combine ultra-high performance liquid chromatography (UHPLC) with sub-2 µm particle columns for high-resolution and high-throughput separations. nih.gov
For the analysis of fragrance allergens, HPLC can be coupled with various detectors, including a Diode Array Detector (DAD) or a Mass Spectrometer (MS). akjournals.com HPLC-MS, in particular, offers high sensitivity and selectivity.
Solid Phase Microextraction (SPME)-GC-FID for Fragrance Allergens
Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that is often coupled with Gas Chromatography-Flame Ionization Detection (GC-FID) for the analysis of fragrance allergens. scientificlabs.co.ukakjournals.com In SPME, a fused-silica fiber coated with a stationary phase is exposed to the sample. The analytes partition from the sample matrix onto the fiber coating. The fiber is then retracted and inserted into the heated injection port of a GC, where the analytes are desorbed and analyzed.
A study on the determination of fragrance allergens found that a divinylbenzene–polydimethylsiloxane (DVB–PDMS) fiber was effective for the extraction of numerous fragrance allergens, including α-hexylcinnamaldehyde. akjournals.com The optimal extraction conditions were determined to be 40°C for an extraction time of 20 minutes. akjournals.com This method demonstrated good linearity and precision, making it a suitable and cost-effective alternative to GC-MS for routine analysis. akjournals.com
Direct Contact Sorptive Tape Extraction-GC-MS
A novel approach for the analysis of allergens on surfaces involves Direct Contact Sorptive Tape Extraction followed by GC-MS. This technique allows for the direct sampling of compounds from skin or other surfaces, providing a more realistic measure of exposure.
Spectroscopic Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of α-hexylcinnamaldehyde would show characteristic absorption bands for the aldehyde C-H and C=O stretching vibrations, as well as bands corresponding to the aromatic ring and the aliphatic chain.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. 1H NMR spectroscopy can be used to differentiate between authentic and counterfeit perfumes based on the signals of α-hexylcinnamaldehyde and other key fragrance components. semanticscholar.org The chemical shifts and coupling patterns in the 1H and 13C NMR spectra are unique to the structure of α-hexylcinnamaldehyde.
Table 2: Spectroscopic Data for α-Hexylcinnamaldehyde
| Technique | Key Observations |
| IR Spectroscopy | Characteristic peaks for aldehyde and aromatic functionalities. fao.org |
| 1H NMR Spectroscopy | Used to distinguish between authentic and counterfeit products. semanticscholar.org |
| 13C NMR Spectroscopy | Provides a unique spectral fingerprint of the carbon skeleton. nih.gov |
| Vapor Phase IR | Provides a spectrum of the compound in the gas phase. nih.gov |
Regulatory and Safety Science Research on α Hexylcinnamaldehyde
Regulatory Status and Assessments (e.g., FEMA GRAS, JECFA)
The regulatory standing of α-Hexylcinnamaldehyde has been evaluated by several prominent international scientific bodies.
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) assessed α-Hexylcinnamaldehyde as a flavouring agent. In its 2000 evaluation, JECFA concluded that there is "No safety concern at current levels of intake when used as a flavouring agent". inchem.orgwho.intnih.gov The committee has assigned it JECFA number 686. who.intflavordata.comfemaflavor.org
In the United States, the Flavor and Extract Manufacturers Association (FEMA) has designated α-Hexylcinnamaldehyde as Generally Recognized as Safe (GRAS) for its use as a flavoring substance. industrialchemicals.gov.au It is listed with FEMA number 2569. who.intflavordata.comfemaflavor.orgfao.org The FEMA GRAS status is based on a comprehensive review of scientific information, including a 2004 assessment of cinnamyl derivatives. femaflavor.org The U.S. Food and Drug Administration (FDA) also lists the compound as a food additive permitted for direct addition to food for human consumption and references it in the Code of Federal Regulations (CFR) under 21CFR172.515. femaflavor.orgfda.gov
In Europe, the European Chemicals Agency (ECHA) has classified α-Hexylcinnamaldehyde as a skin sensitizer (B1316253) and notes that it may cause an allergic skin reaction. europa.eu Due to its potential as an allergenic fragrance, its use in cosmetic products is restricted under the EU Cosmetics Regulation. The presence of α-Hexylcinnamaldehyde must be indicated in the list of ingredients if its concentration exceeds 0.001% in leave-on products and 0.01% in rinse-off products. industrialchemicals.gov.au
Similarly, the Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS) has assessed the compound, acknowledging its GRAS status for use as a flavouring substance as determined by US and WHO bodies. industrialchemicals.gov.au
Table 1: Regulatory and Identification Numbers for α-Hexylcinnamaldehyde
| Identifier | Number/Status | Issuing Body |
| JECFA Number | 686 | Joint FAO/WHO Expert Committee on Food Additives |
| JECFA Status | No safety concern at current intake levels as a flavouring agent (2000) | Joint FAO/WHO Expert Committee on Food Additives |
| FEMA Number | 2569 | Flavor and Extract Manufacturers Association |
| FEMA Status | GRAS (Generally Recognized as Safe) | Flavor and Extract Manufacturers Association |
| CAS Number | 101-86-0 | Chemical Abstracts Service |
| COE Number | 129 | Council of Europe |
| EC Number | 202-983-3 | European Commission |
Toxicological Risk Assessments in Specific Applications
Toxicological assessments have been crucial in determining the safe use of α-Hexylcinnamaldehyde in various applications, from flavorings to cosmetics and household products.
Acute toxicity studies indicate a low potential for toxicity following oral and dermal exposure. The median lethal dose (LD50) in an oral rat study was reported as 3100 mg/kg of body weight. scbt.comtcichemicals.com For dermal exposure, the LD50 in rabbits was found to be greater than 3000 mg/kg. industrialchemicals.gov.autcichemicals.com
The primary toxicological endpoint of concern for α-Hexylcinnamaldehyde is skin sensitization. industrialchemicals.gov.au It is recognized as a potential skin sensitizer based on both animal and human data. industrialchemicals.gov.au A Local Lymph Node Assay (LLNA) in mice confirmed its potential to cause sensitization. industrialchemicals.gov.au While it is reported to be irritating to the skin in animal studies, particularly at high concentrations, human data from a repeated insult patch test with a 20% solution did not indicate sensitization in the tested population. industrialchemicals.gov.auscbt.com The risk of skin sensitization in consumer products is managed by concentration limits, such as those imposed by the EU for cosmetic formulations. industrialchemicals.gov.au
For its application as a flavoring agent, the risk assessment concluded it poses no safety concern at the current low levels of intake. inchem.orgwho.int In other applications, such as its use in industrial cleaners, perfumes, soaps, and hair care products, the risk is primarily related to dermal contact. industrialchemicals.gov.auatamankimya.com
Table 2: Summary of Key Toxicological Data
| Endpoint | Species | Route | Result | Reference |
| Acute Toxicity (LD50) | Rat | Oral | 3100 mg/kg | scbt.comtcichemicals.com |
| Acute Toxicity (LD50) | Rabbit | Dermal | >3000 mg/kg | industrialchemicals.gov.autcichemicals.com |
| Skin Irritation | Rabbit | Dermal | Moderate to Severe at high concentrations | industrialchemicals.gov.auscbt.com |
| Skin Sensitization | Mouse | Dermal (LLNA) | Positive (potential sensitizer) | industrialchemicals.gov.au |
| Skin Sensitization | Human | Dermal (RIPT) | Negative (at 20% concentration) | industrialchemicals.gov.au |
Studies on Occupational and Consumer Exposure
Exposure to α-Hexylcinnamaldehyde can occur in both occupational and consumer settings, primarily through dermal contact and inhalation.
Consumer exposure is widespread due to the compound's inclusion in a vast array of products, including perfumes, cosmetics, soaps, body washes, and detergents. industrialchemicals.gov.auontosight.ai The main risk for consumers is the development of allergic contact dermatitis from products applied to the skin. atamankimya.comontosight.ai Regulatory measures, such as the mandatory labeling of the ingredient on cosmetic products above certain thresholds, are in place to inform susceptible individuals. industrialchemicals.gov.au Consumer exposure modeling suggests that current use levels in products are within the limits assumed by the Derived No-Effect Levels (DNELs). finefrag.com
Occupational exposure occurs during the manufacturing and formulation of products containing α-Hexylcinnamaldehyde. atamankimya.comspectrumchemical.com While specific occupational exposure limits for this compound are not widely established, safety data sheets recommend using engineering controls like local exhaust ventilation and personal protective equipment (PPE), including gloves and safety glasses, to minimize worker exposure. atamankimya.comspectrumchemical.comchemicalbook.com Handling the substance in accordance with good industrial hygiene and safety practices is advised to prevent skin contact and inhalation of vapors. finefrag.comchemicalbook.com Cases of contact dermatitis have been reported in occupations with exposure to fragrances, highlighting the importance of these safety measures. tga.gov.au
Advanced Research Directions and Future Perspectives for α Hexylcinnamaldehyde
Exploration of Novel Biological Activities
Recent scientific investigations have begun to unveil the diverse pharmacological potential of α-Hexylcinnamaldehyde, extending far beyond its aromatic properties. These studies highlight its promise in areas such as cancer therapy, antimicrobial applications, and as a protective agent against environmental mutagens.
One of the most significant areas of research is its role as a chemosensitizing agent in cancer treatment. nih.govresearchgate.net Studies have demonstrated that HCA can synergistically enhance the cytotoxicity of anticancer drugs like doxorubicin (B1662922) in various human cancer cell lines, including Caco-2, CCRF/CEM, and CEM/ADR5000. nih.govresearchgate.net This effect is partly attributed to its ability to interfere with the function of ATP-binding cassette (ABC) transporters, which are often responsible for multidrug resistance (MDR) in cancer cells. nih.goviiarjournals.org By potentially modulating membrane permeability, HCA may help to overcome MDR, a major hurdle in chemotherapy. researchgate.netacs.org
Furthermore, α-Hexylcinnamaldehyde has shown notable antimutagenic properties. acs.orgnih.gov Research has indicated its capacity to inhibit the genotoxicity of common environmental pollutants. acs.orgnih.gov Specifically, it has demonstrated strong antimutagenic activity against nitroarenes in the Salmonella typhimurium TA98 strain. acs.org The mechanism appears to involve both desmutagenic and bioantimutagenic actions, including the inhibition of O-acetyltransferase (OAT)-mediated mutagen bioactivation. acs.orgnih.gov These findings suggest that HCA could be a candidate for development as a chemopreventive agent. acs.orgnih.gov
The antimicrobial and larvicidal activities of HCA are also gaining attention. nih.govresearchgate.net It has exhibited activity against Staphylococcus aureus, and its oxime derivative has shown even broader antibacterial effects. nih.gov Additionally, research has identified α-hexylcinnamaldehyde and its derivatives as novel larvicides against Aedes albopictus, the Asian tiger mosquito. researchgate.net This suggests its potential as an environmentally safer alternative to synthetic insecticides for vector control. researchgate.net
Interactive Table: Summary of Novel Biological Activities of α-Hexylcinnamaldehyde
| Biological Activity | Model System/Organism | Key Findings | Potential Application |
| Chemosensitization | Human cancer cell lines (Caco-2, CCRF/CEM, CEM/ADR5000) | Synergistically increases doxorubicin cytotoxicity; interferes with ABC transporter function. nih.govresearchgate.net | Adjuvant in cancer chemotherapy to overcome multidrug resistance. researchgate.netiiarjournals.org |
| Antimutagenicity | Salmonella typhimurium TA98 | Inhibits genotoxicity of environmental pollutants like nitroarenes. acs.orgnih.gov | Chemopreventive agent against environmental carcinogens. acs.org |
| Antimicrobial | Staphylococcus aureus | Exhibits antibacterial activity. nih.gov | Development of new antimicrobial agents. nih.gov |
| Larvicidal | Aedes albopictus | Acts as a potent larvicide. researchgate.net | Environmentally friendly mosquito vector control. researchgate.net |
Development of Sustainable Synthesis Technologies
The traditional industrial synthesis of α-Hexylcinnamaldehyde involves the condensation of benzaldehyde (B42025) and n-octanal, often using strong alkali metal hydroxides as catalysts. csmcri.res.in This process presents several environmental and practical challenges, including the corrosive nature of the catalyst, difficulties in separation, and the generation of waste. csmcri.res.in In response to these limitations, research is actively pursuing more sustainable and "green" synthesis routes.
A promising approach involves the use of heterogeneous solid base catalysts, such as hydrotalcite. csmcri.res.inresearchgate.net This method offers several advantages, including the ability to conduct the reaction under solvent-free conditions, lower catalyst loading, and easier catalyst recovery and recycling. csmcri.res.in Research has demonstrated that this catalytic process can achieve high conversion rates (over 99%) and selectivity (95-98%) for α-hexylcinnamaldehyde. csmcri.res.in The catalyst can be effectively recycled multiple times without a significant loss of activity, making the process more economically and environmentally viable. csmcri.res.in
Integration into Advanced Materials Science
The unique chemical structure of α-Hexylcinnamaldehyde, featuring a reactive aldehyde group and a modifiable aromatic ring, makes it a valuable building block for the synthesis of new materials with tailored properties. chemimpex.com Its potential in materials science is an emerging field of research with promising applications.
One area of exploration is the use of HCA in the development of novel polymers. chemimpex.com The aldehyde functionality can participate in various polymerization reactions, allowing for its incorporation into polymer backbones or as a pendant group. This could lead to the creation of polymers with unique thermal, mechanical, or optical properties. For instance, the aromatic ring and the alkyl chain of HCA could influence the polymer's rigidity, flexibility, and hydrophobicity.
Furthermore, the ability to modify the structure of α-hexylcinnamaldehyde opens up possibilities for creating innovative derivatives with enhanced functionalities. chemimpex.com These derivatives could be designed to have specific properties, such as improved thermal stability, altered refractive index, or the ability to self-assemble into organized structures. Such tailored molecules could find applications in advanced materials, including specialty coatings, adhesives, and functional films. The integration of HCA into materials science represents a shift from its traditional role as a fragrance ingredient to a functional component in the design and fabrication of next-generation materials.
Computational and Modeling Studies
Computational and modeling techniques are increasingly being employed to elucidate the mechanisms of action of α-Hexylcinnamaldehyde and to guide the design of new derivatives with enhanced biological activities. researchgate.netresearchgate.net These in silico approaches provide valuable insights at the molecular level that can accelerate research and development.
Molecular modeling studies have been used to investigate the interactions of α-hexylcinnamaldehyde with various protein targets. researchgate.net For example, in the context of its potential neuroprotective effects, modeling has been used to predict its binding to proteins such as HSP90AA1, EGFR, and ESR1. researchgate.net In the study of its larvicidal activity, molecular modeling has suggested a multi-target mechanism involving the inhibition of enzymes like carbonic anhydrase and histone deacetylase. researchgate.net These computational predictions can help to identify the key molecular pathways through which HCA exerts its effects and can guide further experimental validation.
Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational tool being applied to α-hexylcinnamaldehyde and its analogs. google.com By analyzing the relationship between the chemical structure of a series of compounds and their biological activity, QSAR models can be developed to predict the activity of new, untested molecules. This can be particularly useful in optimizing the structure of HCA to enhance a specific biological effect, such as its chemosensitizing or antimicrobial properties. The use of computational and modeling studies is expected to play a crucial role in unlocking the full therapeutic and functional potential of α-hexylcinnamaldehyde and its derivatives.
Translational Research and Clinical Implications
The promising preclinical findings on the biological activities of α-Hexylcinnamaldehyde, particularly its antimutagenic and chemosensitizing properties, provide a strong rationale for further translational research to explore its clinical implications. nih.govresearchgate.netacs.orgnih.gov While direct clinical trials are not yet underway, the existing evidence suggests that HCA could have a future role in both cancer prevention and treatment.
The potential of HCA as a chemopreventive agent stems from its ability to inhibit the genotoxicity of environmental pollutants. acs.orgnih.gov Further research could focus on evaluating its efficacy in in vivo models of carcinogenesis and identifying specific populations that might benefit from its protective effects. As a chemosensitizing agent, HCA's ability to enhance the efficacy of existing anticancer drugs and potentially overcome multidrug resistance is of significant clinical interest. nih.govresearchgate.net Future translational studies would need to investigate the safety and efficacy of co-administering HCA with standard chemotherapy regimens in animal models, with the ultimate goal of moving towards clinical trials in cancer patients.
The development of α-hexylcinnamaldehyde derivatives with improved stability and bioavailability will also be crucial for its successful translation to the clinic. nih.gov The journey from a widely used fragrance ingredient to a potential therapeutic agent is a long one, but the foundational research into the diverse biological activities of α-hexylcinnamaldehyde has laid a solid groundwork for future translational and clinical investigations.
Q & A
Q. What analytical methods are recommended for characterizing alpha-hexylcinnamaldehyde in experimental settings?
this compound can be characterized using gas chromatography-mass spectrometry (GC-MS) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation, and UV-Vis spectroscopy to monitor reactivity. Physical properties such as density (0.95 g/mL at 25°C) and refractive index (1.55) should be verified to ensure consistency with reference standards . Solubility in water (0.005 g/L at 25°C) and organic solvents like ethanol must be considered for experimental preparation .
Q. How should researchers handle this compound to ensure stability and reproducibility in assays?
Store the compound at 2–8°C in airtight, light-resistant containers to prevent degradation. Pre-dissolve in ethanol or dimethyl sulfoxide (DMSO) for aqueous assays, ensuring solvent concentrations do not exceed 1% (v/v) to avoid cellular toxicity. Validate batch-to-batch consistency using HPLC with UV detection at 254 nm .
Q. What are the primary literature resources for synthesizing this compound?
While synthesis protocols are not detailed in the provided evidence, researchers should consult peer-reviewed journals (e.g., Journal of Organic Chemistry) for methods involving aldol condensation between hexanal and cinnamaldehyde. Cross-reference CAS 101-86-0 in databases like SciFinder or Reaxys to identify catalytic conditions and yield optimization strategies .
Advanced Research Questions
Q. How can this compound be integrated into experimental designs for skin sensitization studies?
The compound is validated as a positive control in guinea pig maximization tests (GPMT) and Buehler assays. Use male and female Hartley-albino guinea pigs (4 weeks old) with induction doses of 5–10% (w/v) in deionized water. Challenge doses (0.1–1%) are applied to shaved flank skin, with erythema scoring at 24/48 hours post-exposure. Include vehicle controls and compare results to historical data for system validation .
Q. How should researchers address contradictions in toxicological data for this compound?
Discrepancies in toxicity profiles (e.g., sensitization potency vs. inert status in fragrance mixtures) may arise from differences in test models (e.g., guinea pigs vs. human epidermal models). Conduct cross-species comparisons using OECD Guideline 406 and leverage in vitro alternatives like the KeratinoSens™ assay. Analyze purity (≥95% by GC-MS) and impurity profiles, as contaminants like limonene may confound results .
Q. What statistical approaches are critical for interpreting this compound’s dose-response relationships?
Apply non-parametric tests (e.g., Mann-Whitney U) for small-sample sensitization studies. For large datasets, use logistic regression to model dose-response curves, incorporating covariates like animal weight (327–391 g) and acclimation periods (5–38 days). Report 95% confidence intervals and effect sizes to contextualize biological significance .
Methodological Notes
- Experimental Validation : this compound’s role as a positive control in glyphosate studies highlights its utility in validating test systems. Ensure compliance with REACH and OECD guidelines for reproducibility .
- Data Reproducibility : Document solvent selection, storage conditions, and purity thresholds to minimize variability. Use Sigma-Aldridge or VectAir Systems Ltd. as reliable reference sources .
- Ethical Considerations : Obtain institutional animal care approvals (IACUC) for in vivo studies and adhere to 3R principles (Replacement, Reduction, Refinement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
